4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde
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Description
4-Chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H9ClN2O2S and its molecular weight is 268.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the compound undergoes a reaction with thiourea on heating in dmf in the presence of sodium carbonate . This reaction leads to the formation of 5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-amine .
Biochemical Pathways
The compound’s synthesis involves a probable reaction scheme that includes cyclization of the initial n-dichloroethyl amide to n-sulfonyl-2,3-diaryl-2-chloroaziridine . This then undergoes isomerization with the opening of the three-membered ring to 1-arylsulfonylamino-2-chloro-2-(4-methoxyphenyl)-1-phenylethene . The subsequent heterocyclization in the reaction with thiourea is accompanied by aromatization via elimination of the arenesulfonamide fragment .
Pharmacokinetics
The solubility and thermal stability of similar compounds have been characterized .
Result of Action
Similar compounds have shown herbicidal activity when tested under greenhouse conditions .
Properties
IUPAC Name |
4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-8-4-2-7(3-5-8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIDNJOARBXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326027 |
Source
|
Record name | 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
460730-11-4 |
Source
|
Record name | 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801326027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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